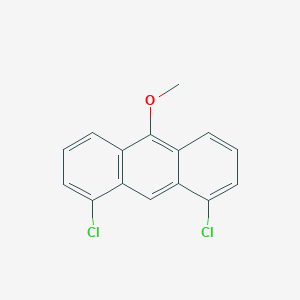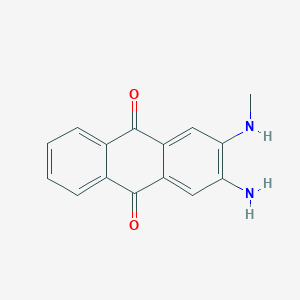
6-(Dimethylamino)-2-naphthimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-2-naphthimidamide is an organic compound that belongs to the class of naphthalimides. This compound is characterized by the presence of a dimethylamino group attached to the naphthalene ring, which imparts unique chemical and physical properties. Naphthalimides are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-naphthimidamide typically involves the reaction of 6-amino-2-naphthalimide with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)-2-naphthimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, often involving the use of reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalimide derivatives.
Substitution: Various substituted naphthalimide compounds.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-2-naphthimidamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)-2-naphthimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The compound’s ability to inhibit enzyme activity and interfere with cellular processes makes it a valuable tool in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Dimethylamino)-2-naphthalimide: Similar in structure but lacks the amidine group.
6-(Dimethylamino)-2-naphthoic acid: Contains a carboxylic acid group instead of the amidine group.
6-(Dimethylamino)-2-naphthylamine: Features an amine group instead of the amidine group.
Uniqueness
6-(Dimethylamino)-2-naphthimidamide is unique due to the presence of both the dimethylamino and amidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C13H15N3 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
6-(dimethylamino)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C13H15N3/c1-16(2)12-6-5-9-7-11(13(14)15)4-3-10(9)8-12/h3-8H,1-2H3,(H3,14,15) |
InChI-Schlüssel |
ZNHQEDBWVGALQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


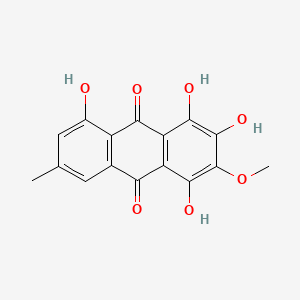

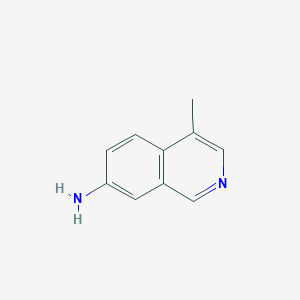
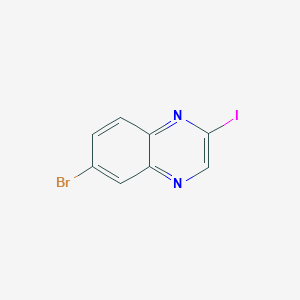
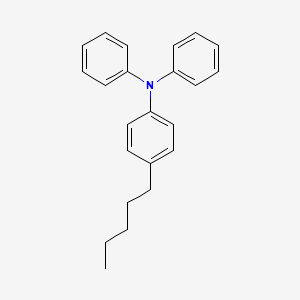
![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
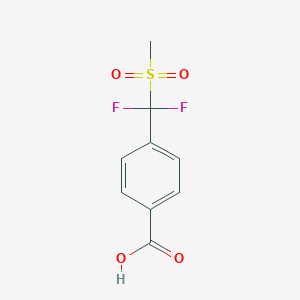
![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
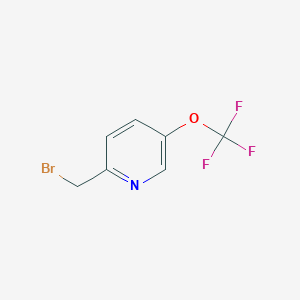
![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)
